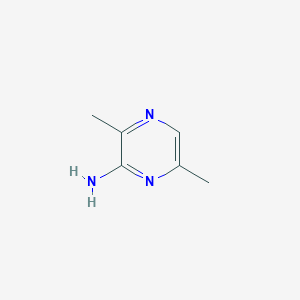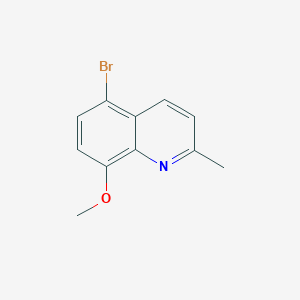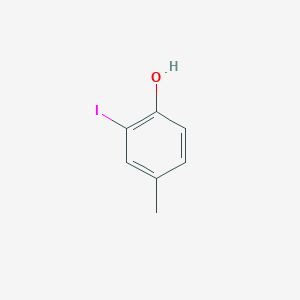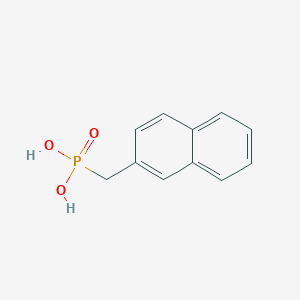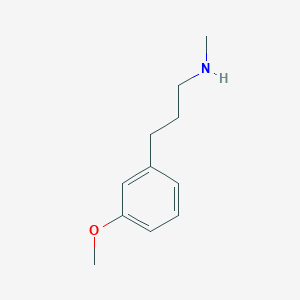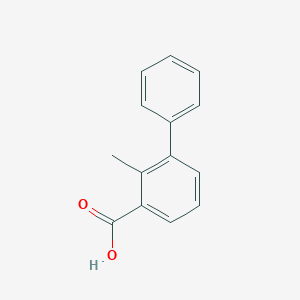
2-Methyl-3-phenylbenzoic acid
Overview
Description
2-Methyl-3-phenylbenzoic acid: is an organic compound with the molecular formula C14H12O2 and a molecular weight of 212.24 g/mol . It is a derivative of benzoic acid, characterized by the presence of a methyl group at the second position and a phenyl group at the third position on the benzoic acid ring. This compound is known for its beige solid form and has a melting point of approximately 160°C .
Mechanism of Action
Target of Action
It is a known metabolite of pyrethroid pesticides , which typically target voltage-gated sodium channels in the nervous system of insects .
Mode of Action
The exact mode of action of 2-Methyl-3-phenylbenzoic acid is not well-documented. As a metabolite of pyrethroid pesticides, it may share some of the parent compounds’ properties. Pyrethroids act by modifying the gating kinetics of sodium channels, prolonging their open state and thereby causing hyperexcitation in the nervous system .
Biochemical Pathways
Given its association with pyrethroid pesticides, it may be involved in pathways related to neuronal signaling and ion transport .
Result of Action
As a metabolite of pyrethroid pesticides, it may contribute to the overall toxicity profile of these compounds, which includes neurotoxic effects .
Biochemical Analysis
Biochemical Properties
2-Methyl-3-phenylbenzoic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of hydroxylated metabolites, which may have different biological activities compared to the parent compound .
Additionally, this compound can bind to albumin, a major plasma protein, affecting its distribution and availability in the bloodstream. This binding interaction is crucial for the transport of the compound to different tissues and organs .
Cellular Effects
This compound has been shown to influence various cellular processes. In particular, it can affect cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the activity of nuclear receptors, such as the aryl hydrocarbon receptor (AhR), which plays a role in the regulation of xenobiotic metabolism and immune responses .
Furthermore, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes. For example, it has been observed to inhibit the activity of acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis, leading to changes in lipid metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can act as an inhibitor of certain enzymes, such as acetyl-CoA carboxylase, by binding to their active sites and preventing substrate access . Additionally, this compound can activate nuclear receptors, such as the aryl hydrocarbon receptor, by binding to their ligand-binding domains and inducing conformational changes that promote receptor activation and subsequent gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as the upregulation of detoxification enzymes and alterations in metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can exert beneficial effects, such as the activation of detoxification pathways and the modulation of immune responses . At high doses, this compound can cause toxic effects, including liver damage and oxidative stress . These adverse effects are likely due to the accumulation of reactive metabolites and the depletion of cellular antioxidants .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes catalyze the hydroxylation of the compound, leading to the formation of hydroxylated metabolites that can be further conjugated with glucuronic acid or sulfate for excretion . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, such as acetyl-CoA carboxylase .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can bind to albumin in the bloodstream, facilitating its transport to different tissues . Within cells, this compound can be transported by organic anion transporters, which play a role in the uptake and efflux of various organic acids .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with specific targeting signals and post-translational modifications. This compound can be localized to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes involved in its metabolism . Additionally, this compound can be targeted to the nucleus, where it can activate nuclear receptors and modulate gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-3-phenylbenzoic acid can be synthesized through various organic synthesis methods. One common approach involves the Friedel-Crafts acylation reaction, where benzene is reacted with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
C6H5COCl+C6H5→C6H4(COC6H5)(CH3)+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-phenylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) bromide.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated benzoic acid derivatives.
Scientific Research Applications
2-Methyl-3-phenylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
2-Methylbenzoic acid: Lacks the phenyl group, resulting in different chemical properties and reactivity.
3-Phenylbenzoic acid: Lacks the methyl group, affecting its solubility and interaction with other molecules.
4-Methyl-3-phenylbenzoic acid: The methyl group is positioned differently, leading to variations in steric effects and reactivity.
Uniqueness: 2-Methyl-3-phenylbenzoic acid is unique due to the specific positioning of the methyl and phenyl groups on the benzoic acid ring
Properties
IUPAC Name |
2-methyl-3-phenylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-12(11-6-3-2-4-7-11)8-5-9-13(10)14(15)16/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAIMLUVGBVVFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591273 | |
| Record name | 2-Methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115363-11-6 | |
| Record name | 2-Methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-[1,1'-biphenyl]-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Methyl-3-phenylbenzoic acid in the context of pyrethroid exposure?
A1: this compound is a significant metabolite of certain pyrethroid insecticides, such as fenpropathrin [, ]. Its presence in urine can serve as a biomarker, indicating exposure to these specific pyrethroids. [, ]. By measuring the levels of this metabolite, researchers can assess the extent of pyrethroid exposure in individuals or populations. [, ].
Q2: How is this compound analyzed in urine samples?
A2: The provided research papers describe the use of gas chromatography-mass spectrometry (GC-MS) for the analysis of this compound in urine samples [, ]. The method generally involves several key steps:
- Sample preparation: This includes enzymatic hydrolysis to cleave the metabolite from any conjugates and extraction using a suitable solvent like toluene [].
- Derivatization: The metabolite is often derivatized to improve its volatility and thermal stability for GC analysis. Common derivatizing agents include tert-butyldimethylsilyl or trimethylsilyl groups [].
- GC-MS analysis: The derivatized sample is injected into the GC system, separated based on its chemical properties, and detected by the mass spectrometer. This allows for the identification and quantification of this compound in the urine sample [, ].
Q3: What are the limitations of using this compound as a sole indicator of pyrethroid exposure?
A3: While this compound serves as a useful biomarker for certain pyrethroids, relying solely on its presence might not provide a complete picture of total pyrethroid exposure. This is because:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



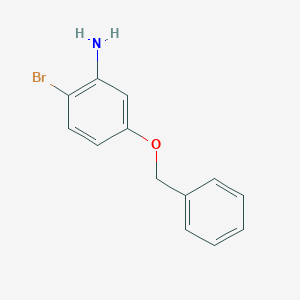
![2-(Benzo[d]oxazol-5-yl)acetic acid](/img/structure/B175193.png)
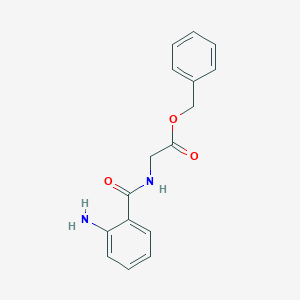
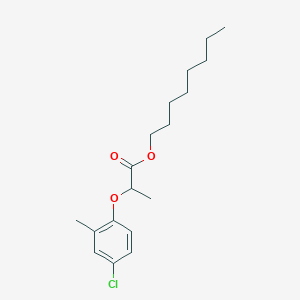
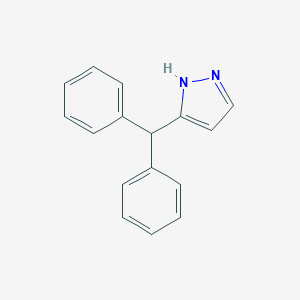
![2-[3-(1-Imidazolyl)phenyl]-1,3-dioxolane](/img/structure/B175209.png)
![3-Methylthieno[2,3-d]pyrimidin-4-one](/img/structure/B175211.png)
